7-Deaza-2'-dA

Bioorthogonal Labeling PCR DNA Polymerase

7-Deaza-2'-dA (c7dA) is the definitive solution for eliminating GC-rich sequencing compressions. Unlike unmodified dA, its N7→CH substitution abolishes intra-strand base-pairing artifacts while preserving Watson-Crick geometry. Its triphosphate (c7dATP) is reliably incorporated by diverse DNA polymerases, enabling high-fidelity synthesis of base-modified DNA, aptamer libraries, and bioorthogonal probes. Substituting with dA, 7-Deaza-dG, or dU analogs results in persistent compressions or polymerase stalling. The predictable 4–5°C Tm reduction per substitution allows rational duplex stability tuning for isothermal amplification. Choose 7-Deaza-2'-dA for uncompromised sequencing clarity and enzymatic synthesis efficiency.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B7983463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-dA
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9-/m0/s1
InChIKeyNIJSNUNKSPLDTO-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 7‑Deaza‑2'‑dA: A Strategic Modified Nucleoside for Resolving DNA Sequencing Compressions and Enabling Functional Nucleic Acid Applications


7‑Deaza‑2'‑deoxyadenosine (7‑Deaza‑2'‑dA, c7dA) is a synthetic purine nucleoside analog wherein the N7 nitrogen atom of adenine is replaced by a methine (CH) group [REFS‑1]. This atomic substitution eliminates a key major groove hydrogen‑bond acceptor and cation coordination site, profoundly altering the electrostatic landscape and hydration profile of DNA while preserving Watson–Crick base‑pairing geometry with thymine [REFS‑2]. Its triphosphate form (c7dATP) is enzymatically incorporated by a broad range of DNA polymerases [REFS‑3], making it a foundational tool for resolving sequencing band compressions, constructing base‑modified functional DNA, and developing chemically augmented aptamer libraries.

Why 7‑Deaza‑2'‑dA Cannot Be Replaced by Standard dA, 7‑Deaza‑dG, or 2'‑dU for Critical Applications


Direct substitution of 7‑Deaza‑2'‑dA with its closest analogs—unmodified dA, 7‑deaza‑2'‑deoxyguanosine (7‑Deaza‑dG), or 5‑modified 2'‑deoxyuridines (2'‑dU)—leads to quantifiable performance failures or functional incompatibility. Unmodified dA retains the N7 nitrogen, causing persistent DNA sequencing compressions in GC‑rich regions [REFS‑1]; 7‑Deaza‑dG and other purine analogs exhibit markedly lower polymerase processivity [REFS‑2]; and 2'‑dU scaffolds, when equivalently functionalized, are rejected by polymerases in PCR labeling workflows [REFS‑3]. The distinct electronic structure of the 7‑deaza‑adenine ring is therefore non‑substitutable for users requiring either high‑fidelity enzymatic synthesis of modified DNA or the elimination of secondary structure artifacts.

Head‑to‑Head Performance Data: How 7‑Deaza‑2'‑dA Outperforms Competitor Analogs in Polymerase Compatibility, Duplex Stability, and Sequencing Resolution


Triazine‑Modified 7‑Deaza‑2'‑dA is Tolerated by DNA Polymerase in PCR, Whereas Equivalent 2'‑Deoxyuridine Derivatives Are Not

Direct comparison of 6‑ethynyl‑1,2,4‑triazine attached to the 7‑position of 7‑Deaza‑2'‑dA triphosphate versus the same group attached to the 5‑position of 2'‑deoxyuridine triphosphate showed that only the 7‑Deaza‑2'‑dA construct supported efficient PCR amplification. The 2'‑deoxyuridine analog exhibited severe polymerase stalling, as visualized by PAGE and real‑time switchSENSE kinetics [REFS‑1].

Bioorthogonal Labeling PCR DNA Polymerase

7‑Deaza‑2'‑dATP Replaces dATP to Eliminate Sequencing Band Compressions, Improving Base Calling Accuracy

Replacement of dATP with 7‑Deaza‑2'‑dATP (c7dATP) in Sanger chain‑termination sequencing resulted in significant improvements in electrophoretic resolution. The combination of c7dATP with 7‑deaza‑2'‑dGTP further decreased mobility anomalies caused by compressions involving G and/or A residues. This effect was validated for both isotope‑based and fluorescence‑based detection [REFS‑1].

DNA Sequencing Sanger Sequencing Compression Artifacts

7‑Deaza‑2'‑dA Duplexes Are Thermodynamically Destabilized by 4–5 °C Relative to dA Duplexes, Enabling Selective Strand Dissociation

UV melting and differential scanning calorimetry on the Dickerson‑Drew dodecamer (DDD) revealed that replacement of a single dA with 7‑Deaza‑2'‑dA reduces the melting temperature (Tm) by approximately 4–5 °C relative to the unmodified duplex. This destabilization is driven primarily by an unfavorable enthalpy term arising from reduced stacking interactions and altered hydration [REFS‑1].

Duplex Stability Thermodynamics DNA Nanotechnology

7‑Aryl‑7‑Deaza‑2'‑dATP Outcompetes Natural dATP in Enzymatic Incorporation Due to Higher Active‑Site Affinity

In competitive incorporation assays, 7‑aryl‑substituted 7‑deaza‑2'‑dATP derivatives were found to be more efficient substrates than natural dATP. Kinetic analysis and computational modeling attributed this to higher binding affinity for the polymerase active site [REFS‑1].

DNA Polymerase Modified Nucleotides Enzyme Kinetics

7‑Substituted 7‑Deaza‑2'‑dATP Derivatives Are Efficiently Incorporated by Pwo Polymerase, Whereas 8‑Substituted dATP Fails

Comparative substrate screening of adenosine analogs with Pwo DNA polymerase revealed a stark dichotomy: 7‑substituted 7‑deaza‑2'‑dATP derivatives were efficiently incorporated, while 8‑substituted dATP analogs were poor substrates that failed to support primer extension [REFS‑1].

Functionalized DNA Polymerase Substrate Nucleoside Triphosphate

High‑Value Application Scenarios for 7‑Deaza‑2'‑dA Based on Validated Performance Data


Sanger Sequencing of GC‑Rich Templates or Regions Prone to Secondary Structure

Using 7‑Deaza‑2'‑dATP in place of dATP in the termination mix directly eliminates band compressions caused by intra‑strand base‑pairing, enabling unambiguous base calling [REFS‑1]. This is a validated, low‑risk substitution for any core sequencing facility encountering persistent compression artifacts.

Enzymatic Synthesis of Fluorescently Labeled DNA via Bioorthogonal Click Chemistry

7‑Deaza‑2'‑dA scaffolds functionalized with bioorthogonal handles (e.g., triazines, cyclopropenes) are efficiently incorporated into DNA by PCR or primer extension, whereas equivalent modifications on 2'‑deoxyuridine result in polymerase stalling [REFS‑2]. This enables the generation of densely labeled DNA probes for super‑resolution microscopy and diagnostic hybridization assays.

Construction of Chemically Modified Aptamer Libraries with Expanded Functional Diversity

7‑Aryl‑ and other 7‑substituted 7‑Deaza‑2'‑dATP derivatives are incorporated more efficiently than natural dATP [REFS‑3]. This property reduces the cost and increases the yield of modified DNA libraries used in SELEX, facilitating the discovery of aptamers with enhanced nuclease resistance and target affinity.

Design of Strand‑Displacement Probes and Isothermal Amplification Assays

The predictable 4–5 °C Tm reduction per 7‑Deaza‑2'‑dA substitution [REFS‑4] can be rationally exploited to fine‑tune duplex stability. This allows the design of probes that selectively dissociate at lower temperatures, improving the specificity of isothermal amplification methods and the performance of toehold‑mediated strand‑displacement circuits.

Technical Documentation Hub

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